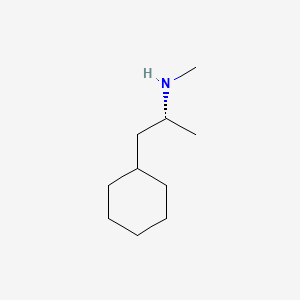
Propylhexedrine, (+)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propylhexedrine, (+)-, is synthesized through a series of chemical reactions involving alkylation and reduction steps. The synthesis process typically involves the manipulation of molecular structures to achieve the desired sympathomimetic activity.
Industrial Production Methods
Industrial production of Propylhexedrine, (+)-, involves large-scale chemical synthesis using similar alkylation and reduction techniques. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a nasal decongestant.
化学反応の分析
Types of Reactions
Propylhexedrine, (+)-, undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific steps involved in the synthesis or metabolic pathways.
Major Products Formed
科学的研究の応用
Propylhexedrine, (+)-, has several scientific research applications, including:
作用機序
Propylhexedrine, (+)-, acts as an alpha-adrenergic agonist, primarily targeting alpha-adrenergic receptors in the respiratory tract mucosa. This action leads to vasoconstriction, reducing swelling and inflammation of the mucous membranes, thereby alleviating nasal and sinus congestion . The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, leading to the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .
類似化合物との比較
Similar Compounds
Methamphetamine: Similar to amphetamine, methamphetamine has stimulant properties, but Propylhexedrine, (+)-, is less potent and primarily used for nasal congestion.
Uniqueness
Propylhexedrine, (+)-, is unique in its specific action on alpha-adrenergic receptors, making it an effective nasal decongestant with fewer stimulant effects compared to amphetamine and methamphetamine .
特性
CAS番号 |
6556-29-2 |
|---|---|
分子式 |
C10H21N |
分子量 |
155.28 g/mol |
IUPAC名 |
(2R)-1-cyclohexyl-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H21N/c1-9(11-2)8-10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3/t9-/m1/s1 |
InChIキー |
JCRIVQIOJSSCQD-SECBINFHSA-N |
異性体SMILES |
C[C@H](CC1CCCCC1)NC |
正規SMILES |
CC(CC1CCCCC1)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


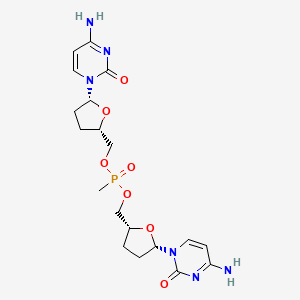
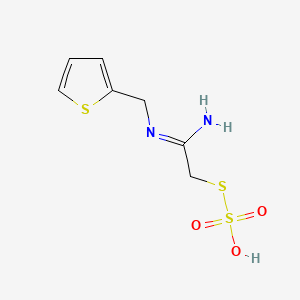
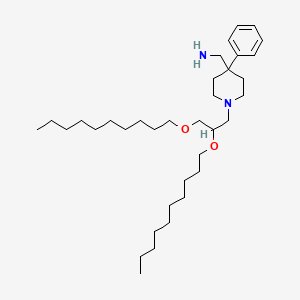
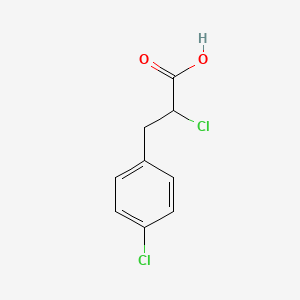
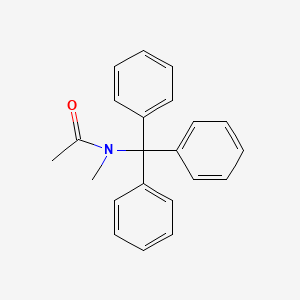
![2-[(2-Chloroacetyl)amino]pent-4-enoic acid](/img/structure/B12800890.png)
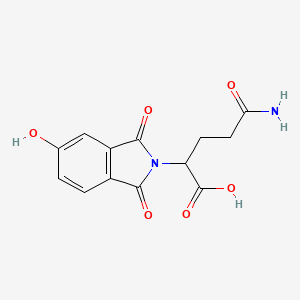
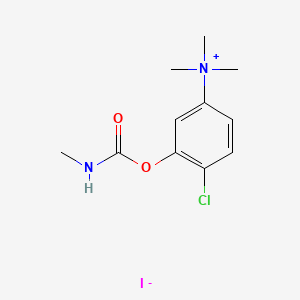
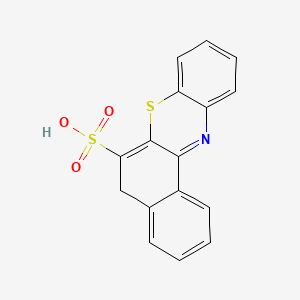

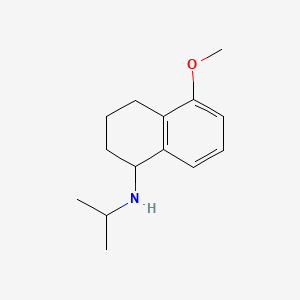

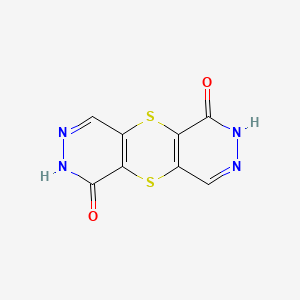
![N-[2-(dimethylamino)ethyl]-3-[[2-[4-(4-ethoxy-6-oxo-1H-pyridin-3-yl)-2-fluorophenyl]acetyl]amino]-5-(trifluoromethyl)benzamide;hydrochloride](/img/structure/B12800951.png)
